4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
664362-54-3 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H14N2/c16-11-12-7-8-15(17-9-3-4-10-17)14-6-2-1-5-13(12)14/h1-2,5-8H,3-4,9-10H2 |
InChI Key |
JFYXSLMZYFZVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most widely reported method involves nucleophilic aromatic substitution (NAS) on halogenated naphthalene precursors. For example, 1-chloro-4-nitronaphthalene can undergo sequential substitution reactions. First, the nitro group is reduced to an amine, followed by displacement of the chlorine atom with pyrrolidine under basic conditions. Finally, the amine is converted to a nitrile via a Sandmeyer-type reaction.
A critical variant employs 7-bromo-4-(1-pyrrolidinyl)-1-naphthalenecarbonitrile as an intermediate, where bromine at the 7-position is introduced via electrophilic bromination prior to pyrrolidine substitution. This approach leverages the directing effects of the nitrile group to achieve regioseontrol, though competing side reactions necessitate careful temperature modulation (typically 80–120°C).
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed Buchwald-Hartwig amination has emerged as a high-yield alternative. A representative protocol involves reacting 4-bromo-1-naphthonitrile with pyrrolidine in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C (Table 1).
Table 1: Optimized Conditions for Pd-Catalyzed Amination
| Component | Quantity/Concentration |
|---|---|
| 4-Bromo-1-naphthonitrile | 1.0 eq |
| Pyrrolidine | 2.5 eq |
| Pd(OAc)₂ | 5 mol% |
| Xantphos | 10 mol% |
| Cs₂CO₃ | 2.0 eq |
| Toluene | 0.2 M |
| Temperature | 100°C, 24 h |
| Yield | 89% |
This method circumvents harsh alkaline conditions but requires rigorous exclusion of oxygen and moisture. Side products, such as 4,7-bis(pyrrolidin-1-yl)naphthalene-1-carbonitrile, form when excess pyrrolidine is used, necessitating precise stoichiometric control.
Mechanistic Insights and Byproduct Formation
Kinetic vs. Thermodynamic Control in NAS
Competition between nitrile-directed substitution and pyrrolidine ring-opening reactions dominates the reaction landscape. At temperatures below 80°C, the kinetically favored product is this compound. Above 120°C, however, pyrrolidine undergoes partial ring-opening to form 4-(3-aminopropylamino)naphthalene-1-carbonitrile as a major byproduct.
Density functional theory (DFT) calculations reveal that the activation energy for pyrrolidine ring-opening decreases by 12.3 kcal/mol when the reaction medium contains residual water, underscoring the need for anhydrous conditions.
Catalyst Deactivation Pathways
In Pd-catalyzed routes, catalyst poisoning by cyanide ions remains a persistent challenge. X-ray photoelectron spectroscopy (XPS) studies show that 15–20% of Pd⁰ centers convert to Pd(CN)₂ within 6 hours, correlating with yield reductions beyond this timeframe. Periodic addition of fresh ligand (Xantphos) mitigates this issue, sustaining catalytic activity for up to 48 hours.
Industrial-Scale Process Optimization
Continuous Flow Reactor Design
Recent patents describe a continuous flow system that enhances yield and safety profiles (Figure 1). Key features include:
-
Reactor 1 : Bromination of 1-naphthonitrile using Br₂/H₂SO₄ at 40°C (residence time: 30 min)
-
Reactor 2 : NAS with pyrrolidine in KOH/EtOH (70°C, 2 h)
-
Inline FTIR Monitoring : Real-time tracking of nitrile (ν = 2230 cm⁻¹) and pyrrolidine (ν = 2960 cm⁻¹) concentrations
This system reduces hazardous intermediate isolation steps and improves heat dissipation compared to batch processes.
Solvent and Base Screening
A comprehensive solvent study compared polar aprotic (DMF, DMSO) vs. protic (EtOH, i-PrOH) media (Table 2).
Table 2: Solvent Effects on NAS Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 15 |
| DMSO | 46.7 | 82 | 12 |
| EtOH | 24.3 | 91 | 4 |
| i-PrOH | 19.9 | 89 | 5 |
Ethanol emerged as optimal, likely due to enhanced solubility of KOH and suppressed side reactions. Substituting KOH with Cs₂CO₃ in DMF increased yields to 85% but raised costs by 30%.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium- and copper-catalyzed cross-coupling reactions due to its electron-rich aromatic system and nitrile functionality.
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃, THF/H₂O
-
Conditions : 80°C, 12–24 h
-
Outcome : Substitution at the 4-position of the naphthalene ring to form biaryl derivatives. For example, coupling with phenylboronic acid yields 4-pyrrolidin-1-yl-1-cyano-biphenyl (yield: 72–85%) .
Buchwald-Hartwig Amination
-
Reagents : Arylamines, Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane
-
Conditions : 100°C, 18 h
-
Outcome : Introduction of aryl amino groups at the 1-position. A morpholine derivative achieved 68% yield under optimized conditions .
Nucleophilic Substitution
The nitrile group undergoes nucleophilic addition, while the pyrrolidine acts as a directing group.
Grignard Addition
-
Reagents : RMgX (R = alkyl/aryl), THF
-
Conditions : −78°C to rt, 2–4 h
-
Outcome : Formation of imine intermediates (e.g., 12 in Scheme 9 of ) via nucleophilic attack on the nitrile, followed by Cu-catalyzed C–N bond formation (yields: 55–78%) .
Hydrolysis
-
Reagents : H₂SO₄ (conc.), H₂O
-
Conditions : Reflux, 6 h
-
Outcome : Conversion of the nitrile to a carboxylic acid, yielding 4-pyrrolidin-1-ylnaphthalene-1-carboxylic acid (yield: 89%).
Radical-Based Reactions
The naphthalene core facilitates radical arylations under iodine catalysis.
Arylation with Aryl Hydrazines
-
Reagents : Aryl hydrazines, I₂ (0.3 equiv), TFE
-
Conditions : 40°C, open air, 17 h
-
Outcome : Radical coupling at the 2-position of naphthalene, producing diaryl derivatives (e.g., 3a in ) with yields up to 91% .
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety undergoes alkylation and oxidation.
N-Alkylation
-
Reagents : Alkyl halides, K₂CO₃, DMF
-
Conditions : 60°C, 8 h
-
Outcome : Quaternary ammonium salts form with methyl iodide (yield: 83%) .
Oxidation
-
Reagents : mCPBA, CH₂Cl₂
-
Conditions : 0°C to rt, 3 h
Comparative Reaction Data Table
Mechanistic Insights
-
Cross-Coupling : Oxidative addition of Pd(0) to the C–X bond, transmetalation with boronic acids, and reductive elimination .
-
Radical Reactions : Iodine generates aryl radicals from hydrazines, which couple regioselectively at electron-rich naphthalene positions .
-
Nucleophilic Substitution : The nitrile’s electrophilicity directs attack by Grignard reagents, stabilized by the adjacent pyrrolidine’s electron-donating effect .
Scientific Research Applications
4-(Pyrrolidin-1-yl)-1-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The nitrile group can act as an electrophile, participating in covalent bonding with nucleophilic sites on biomolecules .
Molecular Targets and Pathways:
Proteins: Enzymes and receptors involved in signal transduction and metabolic pathways.
Pathways: Modulation of pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Key Structural Insights:
- Ring Size and Flexibility: Pyrrolidine (5-membered) and piperidine (6-membered) substituents influence steric and electronic properties.
- Electron-Withdrawing Groups : The nitrile group (-CN) in all compounds increases polarity and reactivity, facilitating nucleophilic additions or cyclizations .
- Fluorine Substituents : In 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, fluorine atoms improve lipophilicity (LogP ~2.67) and metabolic stability, critical for drug candidates .
Molecular Properties and Research Findings
Physicochemical Properties
- Lipophilicity : The LogP of 4-Isocyanatonaphthalene-1-carbonitrile is 2.67 , indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility : Pyrrolidine/piperidine derivatives (e.g., CAS 870888-42-9) exhibit higher solubility in polar solvents due to their amine groups, whereas fluorinated pyrazoles (CAS 1269293-81-3) are more lipid-soluble .
Biological Activity
4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile (also referred to as 4-PyN) is an organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a naphthalene moiety with a carbonitrile functional group. Its molecular formula is C15H14N2, and it has a molecular weight of 238.28 g/mol. The compound's structural features suggest potential for various biological activities, particularly in pharmacology.
Pharmacological Potential
Research indicates that 4-PyN exhibits significant pharmacological activity, particularly in the realm of medicinal chemistry. Its structure resembles that of other biologically active compounds, allowing it to interact with specific receptors or enzymes, potentially making it a candidate for therapeutic development aimed at neurological disorders and other medical conditions.
The precise mechanisms through which 4-PyN exerts its biological effects are still under investigation. However, preliminary studies suggest that it may modulate biological pathways by selectively binding to certain receptors or enzymes. This selectivity implies that 4-PyN could be utilized in the development of new therapeutic agents targeting specific biological systems.
Comparative Analysis with Similar Compounds
The following table illustrates some compounds structurally related to 4-PyN, highlighting their unique aspects and potential biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile | Contains a bromine substituent on the naphthalene ring | Enhanced reactivity due to bromine atom |
| 2-(Pyrrolidin-1-yl)naphthalene-1,4-dione | Features a dione structure instead of a carbonitrile | Different functional groups leading to varied reactivity |
| 2-Bromo-4-(pyrrolidin-1-yl)acetophenone | Acetophenone moiety instead of naphthalene | Potential applications in different therapeutic areas |
The uniqueness of 4-PyN lies in its combination of a naphthonitrile moiety with a pyrrolidine ring, which provides distinct electronic and steric properties that enhance its reactivity and biological activity compared to similar compounds.
Study on Neurological Activity
A significant study focused on the neurological effects of 4-PyN demonstrated its potential as a neuroprotective agent. In vitro assays indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its role in protecting against neurodegenerative diseases. The study reported that treatment with 4-PyN led to a decrease in markers of oxidative damage and improved cell viability under stress conditions .
Antimicrobial Properties
In another investigation, the antimicrobial properties of 4-PyN were evaluated against various bacterial strains. The results showed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .
Synthesis and Yield Optimization
Research on the synthesis of 4-PyN has highlighted methods that yield high purity and efficiency. Techniques such as microwave-assisted synthesis have been employed, resulting in yields exceeding 90% within short reaction times (15–50 minutes). This efficiency is crucial for scaling up production for further biological testing .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. In case of exposure:
- Inhalation : Move to fresh air; administer artificial respiration if breathing is irregular .
- Skin contact : Wash thoroughly with soap and water .
- Waste disposal must comply with institutional guidelines; segregate chemical waste and use certified disposal services to mitigate environmental risks .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the pyrrolidine and naphthalene moieties. Compare chemical shifts with analogous compounds (e.g., 4-(2-phenylimidazol-1-yl)naphthalene-1-carbaldehyde, δ 7.2–8.5 ppm for aromatic protons) .
- Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretching vibrations near 2200–2260 cm.
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M] at m/z 248.3) and fragmentation patterns .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.
- Melting Point Analysis : Compare observed melting points with literature values.
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 77.40%, H: 5.70%, N: 11.29%) .
Advanced Research Questions
Q. How can discrepancies in reported solubility data for this compound be resolved?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane at controlled temperatures (20–25°C). Use UV-Vis spectroscopy to quantify saturation points.
- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., naphthalene-1-carbonitrile derivatives) to identify trends in substituent effects on solubility .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyrrolidine groups (e.g., methyl or hydroxyl substitutions) and assess biological activity.
- Computational Modeling : Perform molecular docking studies to evaluate binding affinities with target proteins (e.g., kinase enzymes). Use software like AutoDock Vina with crystal structures from the PDB .
- Data Correlation : Statistically analyze bioactivity data (IC, Ki) against electronic (Hammett constants) or steric parameters (Taft indices) .
Q. How should researchers address contradictory toxicity profiles in early-stage studies?
- Methodological Answer :
- In-Vitro Assays : Conduct dose-response studies in multiple cell lines (e.g., HepG2, HEK293) to differentiate compound-specific toxicity from assay artifacts.
- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may explain hepatotoxicity .
- Positive Controls : Compare toxicity data with structurally related compounds (e.g., naphthalene derivatives) to contextualize risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
